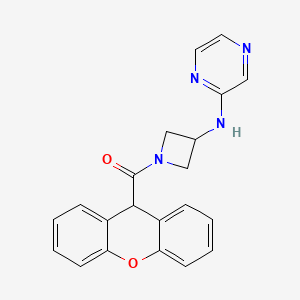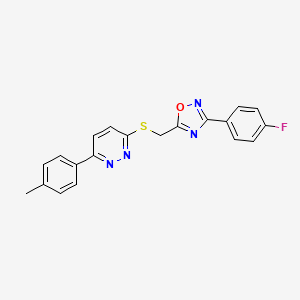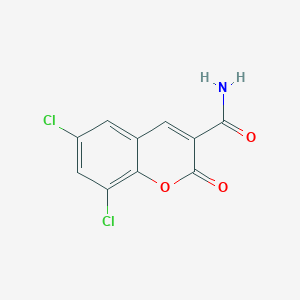
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a white to light yellow crystalline powder with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not well understood. However, studies have shown that this compound can interact with various enzymes and receptors in the body, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the body, which may contribute to this compound's pharmacological activity. This compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several advantages for lab experiments. For example, this compound is readily available and easy to synthesize. This compound is also a chiral compound, which makes it useful for studying asymmetric catalysis and chiral synthesis. However, this compound has some limitations for lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability, which can make it difficult to store for long periods of time.
Future Directions
There are several future directions for research on (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol. For example, further studies are needed to elucidate the mechanism of action of this compound and its interactions with enzymes and receptors in the body. Additionally, this compound could be further explored as a chiral building block in the synthesis of novel pharmaceuticals and agrochemicals. Finally, this compound could be further studied as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
Synthesis Methods
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can be synthesized from 2-methyl-3-nitrobenzaldehyde using a chiral auxiliary such as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions and yields this compound in high enantiomeric purity.
Scientific Research Applications
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For example, this compound has been used in the synthesis of the anti-tumor drug Navelbine, the anti-inflammatory drug Ibuprofen, and the insecticide Imidacloprid. This compound has also been used as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
properties
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)
![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)


![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)



![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)